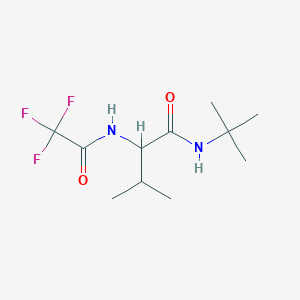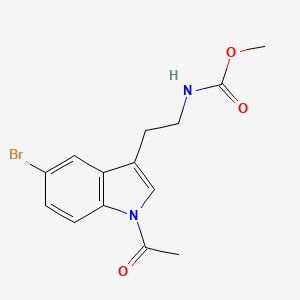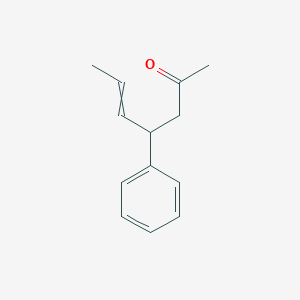
4-Phenylhept-5-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phenylhept-5-en-2-one is an organic compound with the molecular formula C13H16O It is characterized by a phenyl group attached to a heptene chain with a ketone functional group at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylhept-5-en-2-one typically involves the aldol condensation reaction. This reaction combines an aldehyde and a ketone in the presence of a base to form a β-hydroxy ketone, which is then dehydrated to yield the enone. For instance, benzaldehyde and 4-penten-2-one can be used as starting materials, with sodium hydroxide as the base.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Phenylhept-5-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: It can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed:
Oxidation: 4-Phenylheptanoic acid.
Reduction: 4-Phenylhept-5-en-2-ol.
Substitution: Nitro-4-Phenylhept-5-en-2-one.
Applications De Recherche Scientifique
4-Phenylhept-5-en-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mécanisme D'action
The mechanism of action of 4-Phenylhept-5-en-2-one involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes. The compound’s anti-inflammatory effects are believed to result from the inhibition of pro-inflammatory enzymes and cytokines.
Comparaison Avec Des Composés Similaires
4-Phenylbutan-2-one: Similar structure but lacks the double bond in the heptene chain.
4-Phenyl-3-buten-2-one: Similar structure but with a shorter carbon chain.
4-Phenyl-2-butanone: Similar structure but with a different position of the ketone group.
Uniqueness: 4-Phenylhept-5-en-2-one is unique due to its specific arrangement of the phenyl group, double bond, and ketone functional group
Propriétés
Numéro CAS |
88343-87-7 |
|---|---|
Formule moléculaire |
C13H16O |
Poids moléculaire |
188.26 g/mol |
Nom IUPAC |
4-phenylhept-5-en-2-one |
InChI |
InChI=1S/C13H16O/c1-3-7-13(10-11(2)14)12-8-5-4-6-9-12/h3-9,13H,10H2,1-2H3 |
Clé InChI |
XAJHEGBJOCWMDT-UHFFFAOYSA-N |
SMILES canonique |
CC=CC(CC(=O)C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


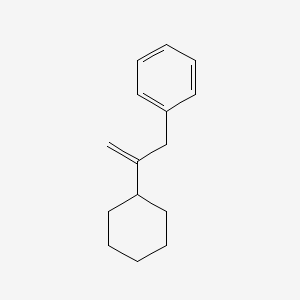
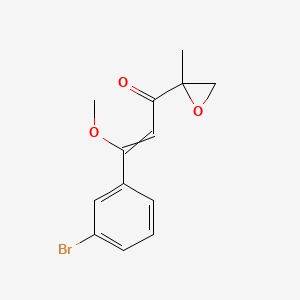
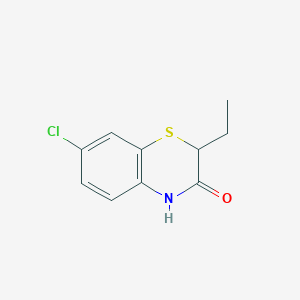

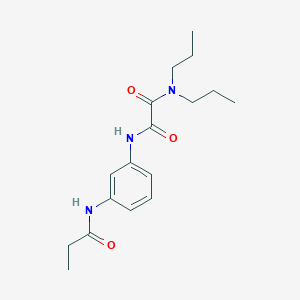
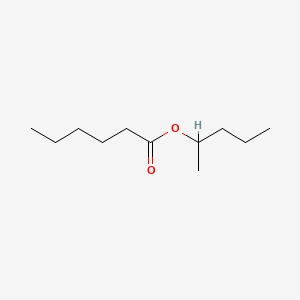
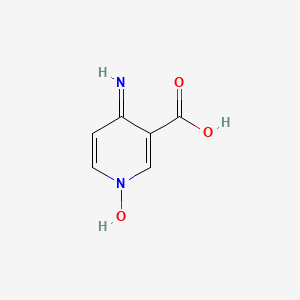
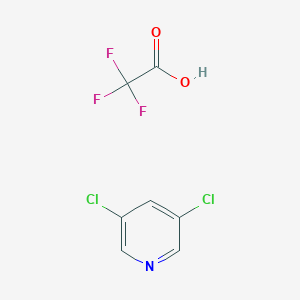
![Silane, trimethyl[(4,5,6,7-tetrahydro-2-oxepinyl)oxy]-](/img/structure/B14398376.png)
![Ethyl 2-azido-3-{4-[(prop-2-en-1-yl)oxy]phenyl}prop-2-enoate](/img/structure/B14398382.png)

